

An In-depth Technical Guide on Ethyl 3-Methylisothiazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on **ethyl 3-methylisothiazole-4-carboxylate** (CAS No. 15901-51-6) is exceptionally limited. This guide provides a comprehensive overview based on the available data for the target compound, supplemented with established knowledge of isothiazole chemistry and biology to offer analogous and predictive insights. All generalized information is clearly indicated.

Core Compound Summary

Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound featuring an isothiazole ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position. The isothiazole core is a key pharmacophore in various biologically active molecules, suggesting potential applications in medicinal chemistry and agrochemistry.[1]

Chemical and Physical Properties

A summary of the known and predicted properties of **ethyl 3-methylisothiazole-4-carboxylate** is presented in Table 1.



| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 15901-51-6 | [2] |
| Molecular Formula | C7H9NO2S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Boiling Point | 102-103 °C (at 8 Torr) | [2] |
| Density | 1.198 ± 0.06 g/cm ³ (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **ethyl 3-methylisothiazole-4-carboxylate** is not readily available in the reviewed literature, its structure lends itself to established methods for isothiazole ring formation. General synthetic strategies for isothiazoles include oxidative cyclization of enamines or enaminones with a sulfur source, or cycloaddition reactions.[3][4][5]

Generalized Experimental Protocol for Synthesis of Isothiazole-4-carboxylates

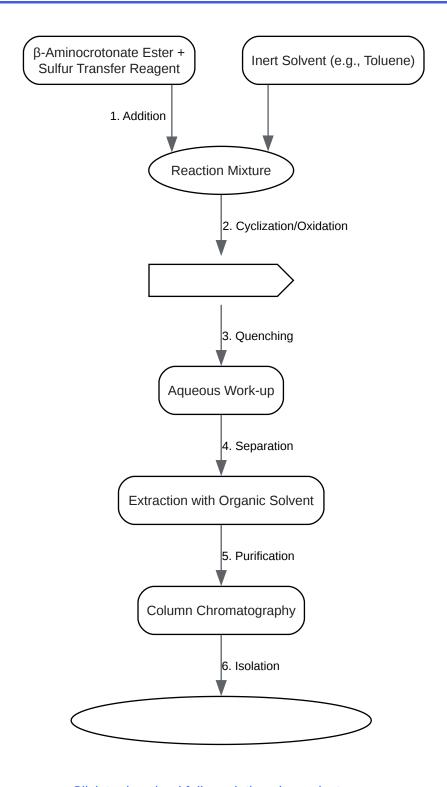
The following protocol is a generalized procedure based on common isothiazole syntheses and should be adapted and optimized for the specific target molecule.

Reaction Scheme (Hypothetical):

A plausible route could involve the reaction of a β -aminocrotonate derivative with a sulfur transfer reagent, followed by cyclization and oxidation.

Workflow Diagram:





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Caption: Generalized workflow for the synthesis of an isothiazole-4-carboxylate.

Procedure:



- Reaction Setup: To a solution of an appropriate β-aminocrotonate ester in an inert solvent (e.g., toluene or xylene), add a sulfur transfer reagent (e.g., sulfur monochloride or thionyl chloride) dropwise at 0 °C under an inert atmosphere.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for **ethyl 3-methylisothiazole-4-carboxylate** has been found. The following table summarizes the expected chemical shifts and spectral features based on the analysis of similar isothiazole and thiazole structures.[6][7][8]



| Technique | Expected Features | |
|---|--|--|
| ¹ H NMR | - Singlet for the C5-H of the isothiazole ring (δ ~8.5-9.0 ppm) Quartet for the -OCH ₂ - of the ethyl group (δ ~4.2-4.4 ppm) Singlet for the C3-CH ₃ group (δ ~2.5-2.8 ppm) Triplet for the -CH ₃ of the ethyl group (δ ~1.2-1.4 ppm). | |
| ¹³ C NMR | - Signal for the ester carbonyl carbon (δ ~160-165 ppm) Signals for the isothiazole ring carbons (C3, C4, C5) in the aromatic region (δ ~110-160 ppm) Signal for the -OCH ₂ - carbon (δ ~60-62 ppm) Signals for the methyl carbons (C3-CH ₃ and ethyl -CH ₃) (δ ~14-20 ppm). | |
| IR (Infrared) | - Strong C=O stretching vibration of the ester group (~1710-1730 cm ⁻¹) C=N and C=C stretching vibrations of the isothiazole ring (~1500-1600 cm ⁻¹) C-H stretching vibrations of the alkyl groups (~2850-3000 cm ⁻¹). | |
| - Molecular ion peak (M+) at m/z = 173 Fragmentation pattern may involve the the ethoxy group (-OC ₂ H ₅ , m/z = 45) of entire ester group (-COOC ₂ H ₅ , m/z = $\frac{1}{2}$ | | |

Biological Activity and Mechanism of Action

While direct biological data for **ethyl 3-methylisothiazole-4-carboxylate** is unavailable, the isothiazole nucleus is a well-established pharmacophore with potent antimicrobial and antifungal properties.[4][9]

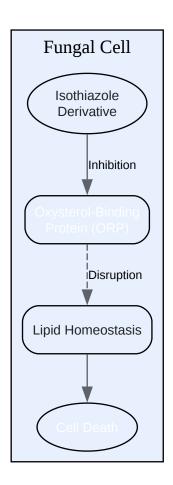
Potential Antimicrobial and Antifungal Activity

Isothiazole derivatives are known to exhibit a broad spectrum of activity against various pathogens. Their mechanism of action is often attributed to their ability to react with cellular thiols, leading to the disruption of critical enzyme functions and oxidative stress.[10][11]

Potential Signaling Pathway Involvement:



Some isothiazole derivatives have been shown to act as fungicides by targeting the oxysterol-binding protein (ORP), which is crucial for lipid homeostasis in fungal cells.[10][11][12] Additionally, in plants, certain isothiazoles can induce Systemic Acquired Resistance (SAR) by activating the salicylic acid signaling pathway, leading to a broad-spectrum defense response. [10][11]



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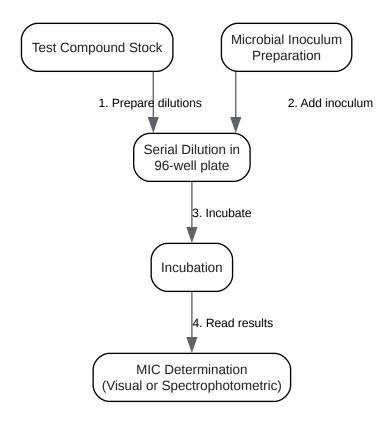
Caption: Proposed mechanism of antifungal action via ORP inhibition.

Generalized Experimental Protocol for Antimicrobial Susceptibility Testing

The following is a standard broth microdilution protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Workflow Diagram:





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Procedure:

- Preparation of Test Compound: Prepare a stock solution of ethyl 3-methylisothiazole-4carboxylate in a suitable solvent (e.g., DMSO).
- Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth medium to achieve a range of test concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., CLSI guidelines).
- Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (no microbe) controls.
- Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.



 MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Ethyl 3-methylisothiazole-4-carboxylate is a small molecule with potential for biological activity, inferred from the known properties of the isothiazole scaffold. However, a significant lack of published data for this specific compound necessitates foundational research. Future work should focus on:

- Developing and optimizing a reliable synthetic route.
- Thorough characterization using modern spectroscopic techniques to confirm its structure and purity.
- Systematic screening for antimicrobial and antifungal activity against a panel of relevant pathogens to determine its biological potential.
- If activity is confirmed, further studies into its mechanism of action and potential as a lead compound for drug development would be warranted.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of **ethyl 3-methylisothiazole-4-carboxylate**, highlighting the current knowledge gaps and providing a framework for future investigation based on the broader understanding of isothiazole derivatives.

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References

- 1. BJOC Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 2. ethyl 3-methylisothiazole-4-carboxylate | 15901-51-6 [m.chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]







- 4. Synthesis of Isothiazole Chemicalbook [chemicalbook.com]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and fungicidal activity of isothiazole—thiazole derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
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